4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline
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Overview
Description
(8alpha,9R)-9-Chloro-6’-methoxycinchonan is a chemical compound that belongs to the class of cinchonan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology. The presence of a chlorine atom and a methoxy group in its structure makes it unique and potentially useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-9-Chloro-6’-methoxycinchonan typically involves the following steps:
Starting Material: The synthesis begins with a suitable cinchonan derivative.
Methoxylation: The methoxy group is introduced at the 6’ position using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
In an industrial setting, the production of (8alpha,9R)-9-Chloro-6’-methoxycinchonan involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled chlorination and methoxylation.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(8alpha,9R)-9-Chloro-6’-methoxycinchonan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(8alpha,9R)-9-Chloro-6’-methoxycinchonan has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating malaria and other parasitic infections.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (8alpha,9R)-9-Chloro-6’-methoxycinchonan involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit the replication of certain pathogens by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(8alpha,9R)-10,11-dihydro-6’-methoxycinchonan-9-ol: A similar compound with a dihydro structure.
(8alpha,9R)-10,11-dihydrocinchonan-9-ol: Another related compound with a dihydro structure but without the methoxy group.
Uniqueness
(8alpha,9R)-9-Chloro-6’-methoxycinchonan is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
14528-48-4 |
---|---|
Molecular Formula |
C20H23ClN2O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H23ClN2O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |
InChI Key |
KQRKDUSVAAFOOA-WZBLMQSHSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)Cl |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)Cl |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)Cl |
14528-48-4 | |
Origin of Product |
United States |
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